molecular formula C17H20N4S B7842688 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide

2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide

Cat. No.: B7842688
M. Wt: 312.4 g/mol
InChI Key: WBUDJCYJFNPETB-UHFFFAOYSA-N
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Description

2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide is a chemical compound with the molecular formula C17H20N4S and a molecular weight of 312.43 g/mol. This compound features a benzothioamide group attached to a piperazine ring, which is further substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide typically involves the following steps:

  • Formation of Piperazine Derivative: The piperazine ring is first synthesized or obtained from commercially available sources[_{{{CITATION{{{_3{[Trazodone Related Compound C (20 mg) (2-{3-4-(4-Chlorophenyl ... - USP.

  • Introduction of Pyridin-2-yl Group: The pyridin-2-yl group is introduced to the piperazine ring through nucleophilic substitution reactions[_{{{CITATION{{{_3{[Trazodone Related Compound C (20 mg) (2-{3-4-(4-Chlorophenyl ... - USP.

  • Coupling with Benzothioamide: The benzothioamide group is then coupled to the modified piperazine ring using appropriate coupling agents and reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for various biological targets, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 2-((4-(Pyridin-2-yl)piperazin-1-yl)propyl)benzothioamide

  • 2-((4-(Pyridin-2-yl)piperazin-1-yl)ethyl)benzothioamide

  • 2-((4-(Pyridin-2-yl)piperazin-1-yl)butyl)benzothioamide

Uniqueness: 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs

Properties

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c18-17(22)15-6-2-1-5-14(15)13-20-9-11-21(12-10-20)16-7-3-4-8-19-16/h1-8H,9-13H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUDJCYJFNPETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(=S)N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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